Cas no 62367-96-8 ((2Z)-3-[(4-chlorophenyl)amino]-1-(2-phenyl-1H-indol-3-yl)but-2-en-1-one)
![(2Z)-3-[(4-chlorophenyl)amino]-1-(2-phenyl-1H-indol-3-yl)but-2-en-1-one structure](https://www.kuujia.com/scimg/cas/62367-96-8x500.png)
62367-96-8 structure
Product name:(2Z)-3-[(4-chlorophenyl)amino]-1-(2-phenyl-1H-indol-3-yl)but-2-en-1-one
(2Z)-3-[(4-chlorophenyl)amino]-1-(2-phenyl-1H-indol-3-yl)but-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- (2Z)-3-[(4-chlorophenyl)amino]-1-(2-phenyl-1H-indol-3-yl)but-2-en-1-one
- (Z)-3-(4-chloroanilino)-1-(2-phenyl-1H-indol-3-yl)but-2-en-1-one
- BRN 0441394
- 62367-96-8
- 2-Buten-1-one, 3-((4-chlorophenyl)amino)-1-(2-phenyl-1H-indol-3-yl)-
- 3-((4-Chlorophenyl)amino)-1-(2-phenyl-1H-indol-3-yl)-2-buten-1-one
-
- Inchi: InChI=1S/C24H19ClN2O/c1-16(26-19-13-11-18(25)12-14-19)15-22(28)23-20-9-5-6-10-21(20)27-24(23)17-7-3-2-4-8-17/h2-15,26-27H,1H3/b16-15-
- InChI Key: ODVICWBEUAELAX-NXVVXOECSA-N
- SMILES: CC(=CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Computed Properties
- Exact Mass: 386.11877
- Monoisotopic Mass: 386.1185909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 44.9Ų
Experimental Properties
- PSA: 44.89
(2Z)-3-[(4-chlorophenyl)amino]-1-(2-phenyl-1H-indol-3-yl)but-2-en-1-one Related Literature
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
62367-96-8 ((2Z)-3-[(4-chlorophenyl)amino]-1-(2-phenyl-1H-indol-3-yl)but-2-en-1-one) Related Products
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